molecular formula C5H9N3S2 B2632422 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-61-4

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine

Cat. No.: B2632422
CAS No.: 338420-61-4
M. Wt: 175.27
InChI Key: JNWPIAXWCIHVJL-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry.

Scientific Research Applications

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing a thiadiazole ring have been reported to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and toxicological properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future research directions could involve studying the biological activity of the compound, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides or sulfonic acids, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-thiol
  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its solubility and reactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-(4-methylthiadiazol-5-yl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-4-5(9-3-2-6)10-8-7-4/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWPIAXWCIHVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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